molecular formula C14H10N2O2 B1392158 2-(4-Cyanobenzoyl)-6-methoxypyridine CAS No. 1187171-35-2

2-(4-Cyanobenzoyl)-6-methoxypyridine

Cat. No. B1392158
M. Wt: 238.24 g/mol
InChI Key: RPNPPBQTTXDDEY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

4-Cyanobenzoyl chloride, a related compound, is known to be a reactant for organocatalytic tandem three-component reactions of aldehyde, alkyl vinyl ketone, and amide . It is also employed as a reactant for the synthesis of selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition, allosteric glucokinase activators, and hydantoin derivatives .

Scientific Research Applications

  • Anticancer Agent Metabolism : A study investigated the metabolism of a novel anti-cancer agent closely related to 2-(4-Cyanobenzoyl)-6-methoxypyridine in rats. It was found that the agent was extensively metabolized to different metabolites, including glucuronide conjugates, and is cleared by hepatobiliary excretion (Lee et al., 2004).

  • Structural Characterization : Research on the structural characterization of molecules similar to 2-(4-Cyanobenzoyl)-6-methoxypyridine revealed insights into their molecular conformations and intermolecular hydrogen bonding patterns, which can be crucial in understanding their chemical behavior (Böck et al., 2021).

  • Chemoselective Demethylation : A study developed a chemoselective demethylation method for methoxypyridine derivatives, which can be applied to compounds like 2-(4-Cyanobenzoyl)-6-methoxypyridine. This method facilitates the efficient synthesis of metabolic substances of certain drugs (Makino et al., 2019).

  • Synthesis of Firefly-luciferin Precursors : Research has explored the synthesis of 2-Cyanobenzothiazoles, important for natural products and functional dyes. These compounds are crucial in the synthesis of Firefly luciferin, a part of efficient chemiluminescence systems used in medicinal diagnostics and biochemistry (Würfel et al., 2012).

  • Gold(I) Complexes in Medicinal Chemistry : A study on N-Heterocyclic carbene gold(I) complexes, incorporating a methoxypyridine derivative, highlighted their potential in medicinal chemistry as antiproliferative, anticancer, and antibacterial agents. Understanding their behavior in aqueous media is essential for further development (Goetzfried et al., 2020).

  • Photophysical and Electrochemical Properties : Research on iridium complexes with 2-difluorophenyl-4-methoxypyridine ligands, related to 2-(4-Cyanobenzoyl)-6-methoxypyridine, discussed their photophysical and electrochemical properties, useful in developing luminescent materials (Wu et al., 2007).

  • Antiproliferative Agents Targeting Tubulin : A study synthesized arylpyridine derivatives, related to 2-(4-Cyanobenzoyl)-6-methoxypyridine, and evaluated them as antiproliferative agents targeting tubulin. Some compounds displayed significant antitumor activities against various cancer cell lines (He et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, 4-Cyanobenzoyl chloride, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(6-methoxypyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-18-13-4-2-3-12(16-13)14(17)11-7-5-10(9-15)6-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNPPBQTTXDDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanobenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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